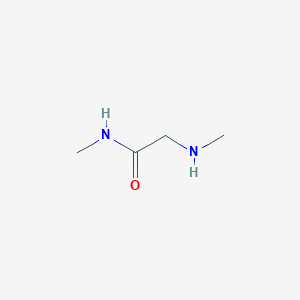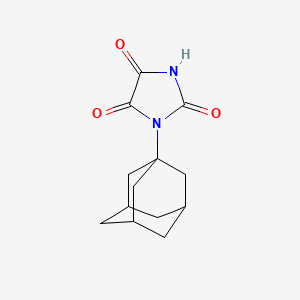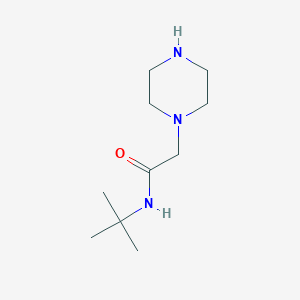
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is a compound that falls within the category of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are widely used in peptide synthesis due to their ability to protect the amino group during the coupling of amino acid residues, which is a critical step in the formation of peptide chains. The Boc group is particularly useful because it can be removed under mildly acidic conditions without affecting other sensitive functional groups in the molecule .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group into an amino acid or related compound. For example, an improved synthesis of a Boc-protected cyclohexanecarboxylic acid derivative was achieved from 3-aminobenzoic acid using milder and more selective conditions . Similarly, the synthesis of Boc-protected aminomethylphenoxyacetic acid was reported with an 82% yield, demonstrating the efficiency of the synthetic approach . The synthesis of Boc-protected imidazolidine derivatives from L-alanine also highlights the versatility of Boc-protected compounds in the synthesis of chiral auxiliaries and building blocks for peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-protected compounds is characterized by the presence of the Boc group, which consists of a tert-butyl group attached to a carbamate moiety. This group is linked to the nitrogen atom of the amino acid or related compound, providing steric bulk and protecting the amino group. Crystallographic studies of related Boc-protected compounds, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, have revealed details about their solid-state structure, including intermolecular interactions and crystal packing .
Chemical Reactions Analysis
Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the coupling of the amino acid to another residue. For example, the Boc-protected aminomethylphenoxyacetic acid handle was shown to be stable under acidic conditions, making it suitable for solid-phase peptide synthesis . The versatility of Boc-protected compounds is further demonstrated by their use in the synthesis of chiral auxiliaries and dipeptides, where they can be deprotonated and alkylated with high selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. These compounds are generally stable under a variety of conditions, but the Boc group can be removed under acidic conditions without racemization of the amino acid, which is crucial for maintaining the stereochemical integrity of peptides . The thermal stability of these compounds can be assessed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their behavior under different temperature conditions .
Wissenschaftliche Forschungsanwendungen
1. Dipeptide Synthesis
- Summary of Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Deprotection of Boc Amino Acids and Peptides
- Summary of Application: This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application: A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQZQYNZFDETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373775 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid | |
CAS RN |
669713-57-9 | |
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 669713-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)





